N-(2-ethoxyphenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is a complex organic compound that features a spiro[indole-thiazolidine] core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxyaniline, 4-fluorobenzaldehyde, and other reagents necessary for constructing the spiro[indole-thiazolidine] framework. Common reaction conditions could involve:
Condensation reactions: to form the indole and thiazolidine rings.
Cyclization reactions: to create the spiro linkage.
Amidation reactions: to attach the acetamide group.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as crystallization or chromatography.
Quality control: to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Potentially altering the functional groups on the aromatic rings.
Reduction: Modifying the carbonyl groups in the dioxo structure.
Substitution: Replacing substituents on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide could have various applications in scientific research, including:
Medicinal Chemistry: Investigating its potential as a therapeutic agent due to its complex structure.
Biological Studies: Exploring its interactions with biological targets.
Industrial Chemistry: Utilizing its unique properties in material science or catalysis.
Mechanism of Action
The mechanism of action for N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide would depend on its specific biological activity. Generally, such compounds might:
Bind to specific receptors or enzymes: Modulating their activity.
Interact with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-thiazolidine] derivatives: Other compounds with similar core structures.
Fluorophenyl derivatives: Compounds featuring the 4-fluorophenyl group.
Acetamide derivatives: Compounds with the acetamide functional group.
Uniqueness
N-(2-ethoxyphenyl)-2-[3’-(4-fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide is unique due to its specific combination of functional groups and the spiro linkage, which may confer distinct biological or chemical properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-2-34-22-10-6-4-8-20(22)28-23(31)15-29-21-9-5-3-7-19(21)26(25(29)33)30(24(32)16-35-26)18-13-11-17(27)12-14-18/h3-14H,2,15-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYXQGMBJTZUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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